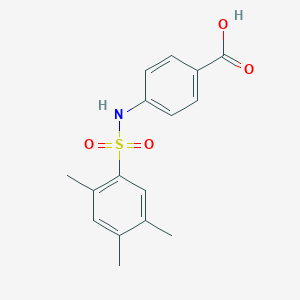
N-benzyl-2,5-dibromobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2,5-dibromobenzenesulfonamide, also known as NBD-BSA, is a compound that is widely used in scientific research. It is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects. We will also list several future directions for the use of NBD-BSA in scientific research.
作用機序
The mechanism of action of N-benzyl-2,5-dibromobenzenesulfonamide is based on its ability to bind to hydrophobic regions of proteins and lipids. The compound is fluorescent, and its fluorescence intensity is highly dependent on its microenvironment. When this compound binds to a protein or lipid, its fluorescence intensity changes, allowing researchers to monitor changes in protein conformation or lipid dynamics.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and trypsin. This compound has also been found to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
One of the main advantages of using N-benzyl-2,5-dibromobenzenesulfonamide in lab experiments is its high sensitivity and selectivity for hydrophobic regions of proteins and lipids. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of this compound is that it may interfere with the activity of certain proteins, particularly those that are highly hydrophobic. In addition, its fluorescence intensity can be affected by factors such as pH and temperature, which must be carefully controlled in experimental protocols.
将来の方向性
There are several future directions for the use of N-benzyl-2,5-dibromobenzenesulfonamide in scientific research. One direction is the development of new fluorescent probes based on the structure of this compound. These probes could have improved sensitivity and selectivity for specific protein or lipid targets. Another direction is the use of this compound in the study of protein misfolding and aggregation, which are implicated in a variety of diseases, including Alzheimer's and Parkinson's. Finally, this compound could be used in the development of new drugs that target specific proteins or lipid targets.
Conclusion
In conclusion, this compound, or this compound, is a compound that is widely used in scientific research as a fluorescent probe for the detection of protein conformational changes. Its mechanism of action is based on its ability to bind to hydrophobic regions of proteins and lipids, and it has a variety of biochemical and physiological effects. While this compound has advantages and limitations for lab experiments, there are several future directions for its use in scientific research, including the development of new fluorescent probes and the study of protein misfolding and aggregation.
合成法
The synthesis of N-benzyl-2,5-dibromobenzenesulfonamide involves the reaction of this compound with sodium hydride in dimethylformamide. The reaction is carried out at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of the synthesis is typically around 70%.
科学的研究の応用
N-benzyl-2,5-dibromobenzenesulfonamide is widely used in scientific research as a fluorescent probe for the detection of protein conformational changes. It has been found to be particularly useful in the study of protein-protein interactions, protein folding, and protein aggregation. This compound is also used in the study of lipid-protein interactions and membrane dynamics.
特性
分子式 |
C13H11Br2NO2S |
|---|---|
分子量 |
405.11 g/mol |
IUPAC名 |
N-benzyl-2,5-dibromobenzenesulfonamide |
InChI |
InChI=1S/C13H11Br2NO2S/c14-11-6-7-12(15)13(8-11)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
InChIキー |
HQQJEYMTQJLSFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
正規SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)





![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)




